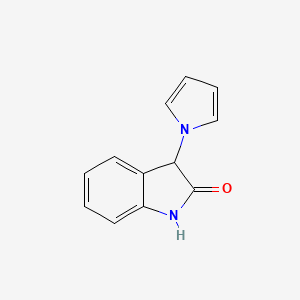

3-(1H-Pyrrol-1-yl)indolin-2-one

Übersicht

Beschreibung

3-(1H-Pyrrol-1-yl)indolin-2-one is a heterocyclic compound that features both an indole and a pyrrole ring system. This compound is of significant interest due to its potential biological activities and its role as a building block in organic synthesis. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A high-yielding, environmentally benign protocol has been developed for the synthesis of 3-(1H-Pyrrol-1-yl)indolin-2-one using a Lewis acid surfactant combined catalyst in water. This method involves the reaction of variously substituted isatins and trans-4-hydroxy-L-proline catalyzed by scandium tris(dodecylsulfate) at 80°C, achieving a 98% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as aqueous media and environmentally friendly catalysts, is emphasized to ensure sustainable and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Pyrrol-1-yl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the indole or pyrrole rings, leading to different structural analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-ones and pyrrole derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-(1H-Pyrrol-1-yl)indolin-2-one and its derivatives have various applications, particularly in the development of antitumor and antibacterial agents. Research has explored their synthesis, structural modifications, and biological activities .

Antitumor Activity

3-substituted-indolin-2-ones, including those with a pyrrole moiety, have demonstrated promising antitumor activities . The (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) indolin-2-one structure is present in many antitumor drugs .

- Synthesis and Evaluation: Novel 3-substituted-indolin-2-ones containing chloropyrroles have been synthesized and evaluated for their biological activities . The presence of a chlorine atom on the pyrrole ring is crucial for reducing cardiotoxicity, while a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole enhances antitumor activities .

- IC50 Values: Some synthesized compounds have achieved low IC50 values against various cancer cell lines :

- Non-small cell lung cancer (A549): 0.32 μM

- Oral epithelial (KB): 0.67 μM

- Melanoma (K111): 1.19 μM

- Large cell lung cancer cell lines (NCI-H460): 1.22 μM

- **Structural Modifications:**Modifying the C-5 position of indolin-2-one can significantly impact potency. For instance, replacing a fluoro group with a chloro group at this position led to a substantial increase in potency against A549 cells .

Antibacterial Activity

Oxindoles, structurally similar to indoles, have diverse pharmacological profiles and represent a recent class of antibacterial agents .

- Functionalized Oxindoles: New functionalized 3-indolylindolin-2-ones, 3-(1-methylpyrrol-2-yl)indolin-2-ones, and 3-(thiophen-2-yl)indolin-2-ones have been synthesized and screened for anti-Staphylococcus activity .

- Synergistic Action: Some oxindole compounds can boost the power of existing antibiotics, reducing doses and toxicity in the treatment of multidrug-resistant bacteria .

- Structure-Activity Relationship (SAR): Preliminary studies of SAR for synthesized compounds have been performed to identify highly efficient and selective oxindoles bearing pharmacologically active heterocycles at the 3-position .

Kinase Inhibition

Indolin-2-ones are recognized as potent and selective inhibitors of different kinases .

- Receptor Tyrosine Kinase Inhibition: Pyrrole-indoline-2-ones have been studied for the inhibition of various receptors such as VEGFR, PDGFR α/β, c-kit, FLT3, and CSF1R .

- Clinical Use: Sunitinib, an indolin-2-one derivative, has been approved for the treatment of renal cell carcinoma and Imatinib-resistant gastrointestinal stromal tumors (GIST) .

Additional Findings

- 3-(pyrrol-1-yl)-indolin-2-ones can be synthesized using a Lewis acid surfactant combined catalyst .

- Novel 3- pyrrole, 5-substituted indolin-2-one derivatives have been synthesized and evaluated for their inhibitory activities against EGFR .

- The design and synthesis of novel antitumor agents featuring the 3,5-substituted indolin-2-one framework have been explored .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of 3-(1H-Pyrrol-1-yl)indolin-2-one involves its interaction with various molecular targets, such as enzymes and receptors. The indole and pyrrole rings allow the compound to bind to specific sites, modulating biological pathways and exerting its effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

3-(1H-Pyrrol-3-yl)indolin-2-one: A structural analog with a different substitution pattern on the pyrrole ring.

Indole-2-carboxylic acid: Another indole derivative with different functional groups

Uniqueness

3-(1H-Pyrrol-1-yl)indolin-2-one is unique due to its combined indole and pyrrole ring systems, which confer distinct chemical and biological properties.

Biologische Aktivität

3-(1H-Pyrrol-1-yl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

This compound features a pyrrole ring fused to an indolinone structure, which is believed to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 172.18 g/mol.

Anticancer Activity

Several studies have demonstrated the potential of this compound derivatives as anticancer agents:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and pancreatic cancer cells. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

- Case Study : A study published in Heterocycles reported that derivatives of this compound showed potent anticancer activity with IC50 values in the micromolar range against MCF-7 and A549 cell lines. The most active derivative was identified as 3-(1-methyl-1H-pyrrol-2-yl)methyleneindolin-2-one, which exhibited enhanced activity compared to other analogs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Research indicated that this compound derivatives demonstrated moderate to good antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 64 to 512 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 64 |

| Derivative B | Escherichia coli | 128 |

| Derivative C | Pseudomonas aeruginosa | 256 |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties:

- Mechanism : The compound has been shown to inhibit oxidative stress-induced neuronal cell death in vitro, potentially through the modulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) .

Research Findings Summary

The biological activity of this compound is supported by various research findings:

- Anticancer Activity : Effective against multiple cancer cell lines with mechanisms involving apoptosis.

- Antimicrobial Activity : Demonstrated significant efficacy against key bacterial pathogens.

- Neuroprotective Potential : Exhibits protective effects on neuronal cells under oxidative stress conditions.

Eigenschaften

IUPAC Name |

3-pyrrol-1-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGWUWFDIBQIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461587 | |

| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-35-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.